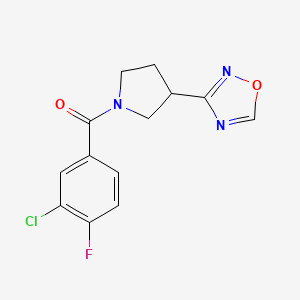

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone

Descripción general

Descripción

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: is a synthetic organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring and the pyrrolidine moiety contributes to its diverse chemical reactivity and biological activity.

Mecanismo De Acción

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound this compound acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. These include the stimulation of proglucagon gene expression and GLP-1 secretion, reduction of blood glucose and insulin levels, increase in insulin sensitivity, and enhancement of energy expenditure .

Análisis Bioquímico

Biochemical Properties

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It has been shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction suggests that the compound may play a role in the regulation of glucose, triglyceride, and cholesterol metabolism .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with GPBAR1. Activation of GPBAR1 can stimulate the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GPBAR1. Computational studies have elucidated the binding mode of the compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone typically involves multiple steps:

-

Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved through the cyclization of appropriate acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Introduction of the Pyrrolidine Moiety: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated precursor can react with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃).

-

Coupling with the Aromatic Ring: : The final step involves coupling the 1,2,4-oxadiazole-pyrrolidine intermediate with the 3-chloro-4-fluorophenyl group. This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under appropriate conditions.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

Continuous Flow Chemistry: Enhancing reaction efficiency and safety by conducting reactions in a continuous flow system.

Catalyst Optimization: Using more efficient and recyclable catalysts to minimize waste and improve reaction rates.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents to reduce the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

Substitution: Various substituted derivatives on the aromatic ring, depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone, exhibit significant anticancer properties. These compounds are known to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth regulation. For example, studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The oxadiazole moiety is associated with various biological activities, including antibacterial and antifungal effects. In vitro tests have demonstrated that certain oxadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 1: Anticancer Efficacy

A study conducted on a series of 1,2,4-oxadiazole derivatives revealed that compounds similar to this compound exhibited potent anticancer activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds .

Case Study 2: Antimicrobial Activity

In another investigation focused on the antibacterial properties of oxadiazole derivatives, researchers synthesized a range of compounds based on the oxadiazole scaffold. The results indicated that certain derivatives exhibited significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the oxadiazole structure can lead to enhanced antibacterial efficacy .

Synthesis of Novel Materials

The unique structure of this compound makes it a valuable building block for synthesizing novel materials. Its ability to participate in various organic reactions allows researchers to explore new pathways for developing advanced materials with specific properties .

Potential in Drug Development

Given its promising pharmacological properties, this compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents for cancer and infectious diseases. Its diverse biological activities make it an attractive target for further optimization and evaluation .

Comparación Con Compuestos Similares

Similar Compounds

- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone

- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone

- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-bromo-4-fluorophenyl)methanone

Uniqueness

- Structural Diversity : The combination of the 1,2,4-oxadiazole ring with the pyrrolidine and the 3-chloro-4-fluorophenyl groups provides a unique structural framework that is not commonly found in other compounds.

- Biological Activity : The specific arrangement of functional groups enhances its biological activity, making it more effective in its applications compared to similar compounds.

- Reactivity : The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical reactions, increasing its versatility in synthetic chemistry.

Actividad Biológica

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is a member of the oxadiazole family and has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure composed of an oxadiazole ring, a pyrrolidine moiety, and a chlorofluorophenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidine ring is introduced via nucleophilic substitution reactions, while the chlorofluorophenyl group is added through electrophilic aromatic substitution.

2.1 Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups (EWGs) such as chlorine and fluorine enhances their antibacterial efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 4a | E. coli | 12 µg/mL |

| 4b | P. aeruginosa | 15 µg/mL |

| 4i | C. albicans | 10 µg/mL |

2.2 Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways. Notably, derivatives have been compared with established chemotherapeutics like doxorubicin, demonstrating comparable or superior efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | HCT-116 | 1.54 |

| Doxorubicin | MCF-7 | 10.38 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis:

- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Receptor Interaction : The structural features allow for potential binding to various receptors, influencing signaling pathways associated with cell growth and apoptosis.

4.1 Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives, including our compound of interest. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

4.2 Evaluation of Anticancer Properties

Another significant study assessed the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that certain derivatives led to increased levels of p53 protein expression and promoted apoptosis through caspase activation . This suggests that modifications to the oxadiazole structure can significantly influence its anticancer properties.

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O2/c14-10-5-8(1-2-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWWJZZEPSQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.